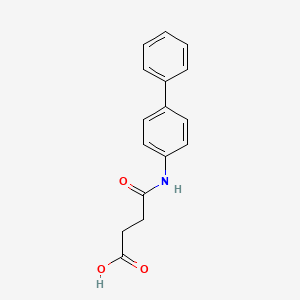

4-Oxo-4-(4-phenylanilino)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Oxo-4-(4-phenylanilino)butanoic acid is an organic compound that belongs to the class of 4-oxobutanoic acids It is characterized by the presence of a phenyl group attached to the nitrogen atom of the anilino group, which is further connected to the butanoic acid backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(4-phenylanilino)butanoic acid typically involves the reaction of 4-oxobutanoic acid with aniline derivatives. One common method is the condensation reaction between 4-oxobutanoic acid and 4-phenylaniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

化学反応の分析

Types of Reactions

4-Oxo-4-(4-phenylanilino)butanoic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: N-bromophthalimide in aqueous acetic acid at 30°C.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Analytical Chemistry

Kinetic and Thermodynamic Studies

Recent studies have investigated the oxidation of 4-oxo-4-(4-phenylanilino)butanoic acid using tripropylammonium fluorochromate (TriPAFC) in an acetic acid-water medium. The research demonstrated that the reaction kinetics are first-order with respect to the oxidant, indicating a well-defined mechanism of oxidation. The study also provided insights into the thermodynamic parameters associated with the reaction, highlighting the influence of solvent composition on reaction rates .

Table 1: Kinetic Parameters for Oxidation Reaction

| Temperature (K) | Rate Constant (s^-1) | Solvent Composition (%) |

|---|---|---|

| 298 | 0.002 | 50% Acetic Acid - 50% Water |

| 303 | 0.004 | 60% Acetic Acid - 40% Water |

| 308 | 0.006 | 70% Acetic Acid - 30% Water |

| 313 | 0.008 | 80% Acetic Acid - 20% Water |

Medicinal Chemistry

Pharmaceutical Applications

The compound has been explored for its potential pharmaceutical applications, particularly in developing treatments for cystic fibrosis and related diseases. A patent has been filed detailing pharmaceutical compositions that utilize this compound as a key ingredient, indicating its relevance in drug formulation and therapeutic applications .

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as a versatile reagent in organic synthesis. It is utilized as a precursor for synthesizing various organic compounds due to its reactive functional groups that facilitate further chemical transformations . For instance, it can be involved in condensation reactions or serve as an intermediate in synthesizing more complex molecules.

Case Studies

-

Oxidation Mechanism Study

A detailed kinetic study was conducted to understand the oxidation mechanism of the compound under varying conditions. The findings suggested that enolization plays a crucial role in the reactivity of the keto group in the compound, significantly affecting the oxidation rate . -

Thermodynamic Analysis

The thermodynamic parameters were calculated across different temperatures, revealing how changes in solvent composition impact the reaction kinetics and stability of intermediates formed during oxidation .

作用機序

The mechanism of action of 4-Oxo-4-(4-phenylanilino)butanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in reduced production of pro-inflammatory mediators .

類似化合物との比較

Similar Compounds

4-Oxo-4-(phenylamino)butanoic acid: Similar structure but lacks the phenyl group on the anilino nitrogen.

4-Oxo-4-(4-phenoxyphenyl)butanoic acid: Contains a phenoxy group instead of a phenyl group on the anilino nitrogen.

Uniqueness

4-Oxo-4-(4-phenylanilino)butanoic acid is unique due to the presence of the phenyl group on the anilino nitrogen, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmaceutical agent and its versatility in organic synthesis.

生物活性

4-Oxo-4-(4-phenylanilino)butanoic acid, a derivative of phenyl butanoic acid, has gained attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its role as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in various neurodegenerative diseases. This article reviews the biological activity of this compound, emphasizing its mechanisms, therapeutic applications, and relevant studies.

The primary biological activity of this compound is attributed to its inhibition of KYN-3-OHase. This enzyme is crucial in the kynurenine pathway, which metabolizes tryptophan into neuroactive compounds. Inhibition of KYN-3-OHase can lead to increased levels of kynurenic acid (KYNA), a neuroprotective agent that may counteract excitotoxic damage in neuronal cells associated with diseases such as Alzheimer's and Huntington's disease .

Therapeutic Applications

Research indicates that this compound and its derivatives may be beneficial in treating various neurodegenerative conditions:

- Alzheimer's Disease : Inhibition of KYN-3-OHase may reduce neuroinflammation and excitotoxicity associated with Alzheimer's pathology .

- Parkinson's Disease : The compound's ability to enhance KYNA levels suggests a protective role against dopaminergic neuron degeneration .

- Huntington's Disease : Similar mechanisms may apply, as increased KYNA could mitigate the neurotoxic effects observed in Huntington's patients .

Research Findings

Several studies have investigated the biological activity of this compound:

- Structure-Activity Relationship (SAR) :

- Kinetic Studies :

- Neuroprotective Effects :

Table 1: Inhibitory Activity of 4-Oxo Derivatives on KYN-3-OHase

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 12.5 | |

| 2-Hydroxy-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid | 8.0 | |

| 2-Benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid | 10.5 |

Table 2: Kinetic Parameters for Oxidation by TriPAFC

| Reaction Condition | Rate Constant (k) | Temperature (°C) |

|---|---|---|

| 50% Acetic Acid - Water | 0.045 min⁻¹ | 30 |

| 70% Acetic Acid - Water | 0.065 min⁻¹ | 30 |

| pH = 1 | 0.080 min⁻¹ | 30 |

Case Studies

- Alzheimer's Disease Model :

- Parkinson's Disease Study :

特性

IUPAC Name |

4-oxo-4-(4-phenylanilino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-15(10-11-16(19)20)17-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGHDPWTXIWQEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。